3-Methylpentan-3-amine

Overview

Description

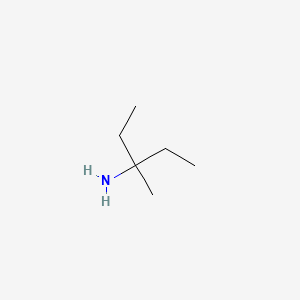

3-Methylpentan-3-amine, also known as 3-Methyl-3-pentanamine, is an organic compound with the molecular formula C6H15N. It is a tertiary amine, characterized by a nitrogen atom bonded to three alkyl groups. This compound is a colorless liquid at room temperature and is known for its strong, fishy odor, typical of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentan-3-amine can be synthesized through various methods, including reductive amination and alkylation of amines. One common method involves the reductive amination of 3-methylpentan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of ammonia with 3-methylpentan-3-ol. This process typically involves the use of a catalyst such as platinum or palladium on carbon to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 3-Methylpentan-3-amine serves as a key building block in the synthesis of complex amines and nitrogen-containing compounds. Its branched structure allows for unique reactivity patterns that are valuable in synthetic organic chemistry.

2. Medicinal Chemistry:

- Pharmaceutical Intermediate: Ongoing research investigates its potential as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity may influence drug design and development.

- Biological Activity: The compound has shown promise in modulating enzyme activity and receptor interactions, which are critical for developing new therapeutic agents.

3. Industrial Applications:

- Specialty Chemicals: It is utilized in the production of specialty chemicals, including agrochemicals and dyes. Its unique properties make it suitable for various industrial processes.

Research into the biological activity of this compound indicates potential interactions with enzymes and receptors:

- Enzyme Modulation: Studies suggest that it can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding: The compound's binding affinity to various receptors may influence signaling pathways, making it relevant in pharmacological research.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of branched amines, including this compound, against Staphylococcus aureus. Results indicated enhanced activity compared to linear counterparts, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antiproliferative Effects

In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated significant growth inhibition associated with this compound. The structural characteristics contributed to its biological activity, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Methylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. As a tertiary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Methylamine (CH3NH2): A primary amine with a simpler structure and different reactivity.

Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.

Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.

Uniqueness of 3-Methylpentan-3-amine: this compound is unique due to its branched structure and the presence of a tertiary amine group. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .

Biological Activity

3-Methylpentan-3-amine, also known as 3-Methyl-3-pentanamine or by its chemical formula C6H15N, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a branched-chain amine characterized by a methyl group attached to the third carbon of a pentane backbone. Its molecular structure can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including reductive amination processes. These typically involve the reaction of a suitable carbonyl compound with ammonia or an amine in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity and function of these targets .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In vitro Cytotoxicity Studies : A study evaluating the cytotoxic effects of various amines found that this compound showed significant inhibition of cell proliferation in certain cancer cell lines at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Neuroprotective Effects : Another research project explored the neuroprotective properties of branched-chain amines, including this compound. Findings indicated that at lower concentrations (1–5 µM), the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methylpentan-3-amine with high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reducing agents (e.g., lithium aluminum hydride) and controlling parameters like temperature and pH. For example, ketone intermediates formed via oxidation (using KMnO₄) can be reduced to tertiary amines under inert atmospheres to minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated by gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tertiary amine structure and methyl branching. Infrared (IR) spectroscopy identifies N-H and C-N stretches, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. How can researchers safely handle this compound during air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Waste should be neutralized with dilute acid (e.g., HCl) before disposal in designated containers .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky methyl groups adjacent to the amine reduce accessibility for nucleophilic attack. Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) and computational modeling (DFT calculations) can quantify steric effects. Comparative analysis with less hindered analogs (e.g., pentan-3-amine) provides mechanistic insights .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like monoamine oxidases. Pharmacophore mapping identifies critical interaction sites, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. D₂O) or impurities. Standardize experimental conditions and validate results using theoretical NMR predictors (e.g., ACD/Labs). Cross-check with high-purity reference samples from authoritative databases like PubChem .

Q. What role does this compound play in modulating enzyme kinetics in neurotransmitter pathways?

- Methodological Answer : Enzymatic assays (e.g., fluorometric or spectrophotometric methods) quantify inhibition constants (Kᵢ) against targets like γ-aminobutyric acid (GABA) transaminase. Isotopic labeling (¹⁵N) tracks metabolic pathways in cell cultures .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to minimize by-products during this compound synthesis?

- Methodological Answer : Use fractional distillation to separate low-boiling-point intermediates. Optimize stoichiometry via Design of Experiments (DoE) software (e.g., JMP) to identify critical factors (e.g., catalyst loading, reaction time). LC-MS monitors side-product formation in real-time .

Q. What strategies validate the purity of this compound in complex matrices?

- Methodological Answer : Combine reverse-phase HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. Differential scanning calorimetry (DSC) confirms melting point consistency, while elemental analysis verifies C/H/N ratios .

Q. How can chiral chromatography resolve enantiomeric impurities in this compound derivatives?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Polarimetry or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee%). Compare retention times with optically pure standards .

Properties

IUPAC Name |

3-methylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(3,7)5-2/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMPTVQCADWACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903799 | |

| Record name | NoName_4550 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3495-46-3 | |

| Record name | 3-methylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.